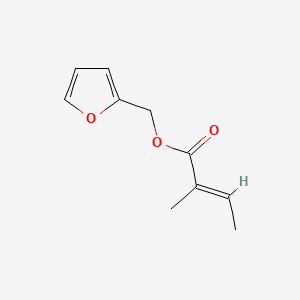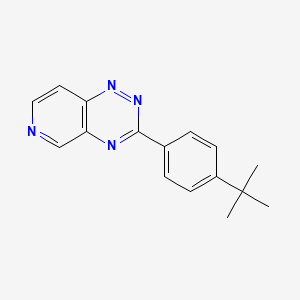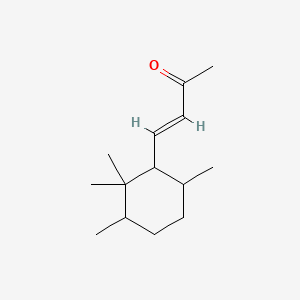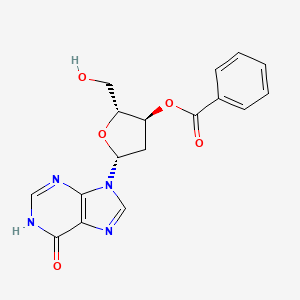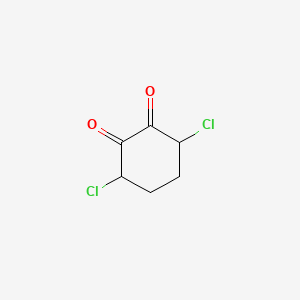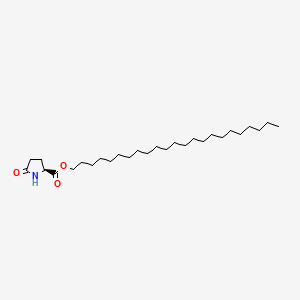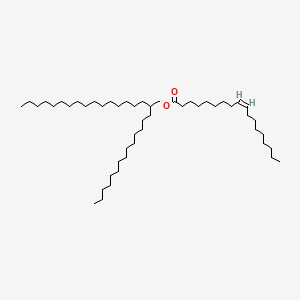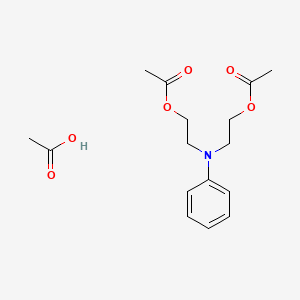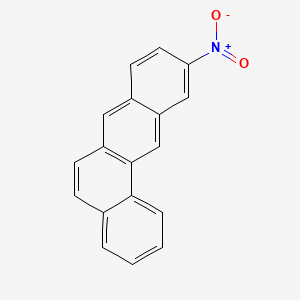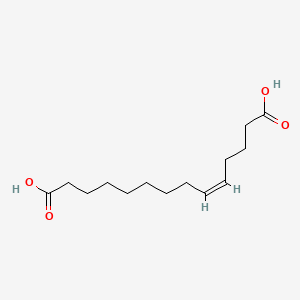
Bis(4-chloro-2,6-dimethylphenyl) orthophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-chloro-2,6-dimethylphenyl) orthophosphate is an organophosphate compound characterized by the presence of two 4-chloro-2,6-dimethylphenyl groups attached to a central phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-chloro-2,6-dimethylphenyl) orthophosphate typically involves the reaction of 4-chloro-2,6-dimethylphenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions generally include:
Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.
Solvent: Common solvents used include dichloromethane or chloroform.
Reaction Time: The reaction is usually complete within a few hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(4-chloro-2,6-dimethylphenyl) orthophosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while reduction can lead to the formation of corresponding alcohols.
Scientific Research Applications
Bis(4-chloro-2,6-dimethylphenyl) orthophosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphate compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bis(4-chloro-2,6-dimethylphenyl) orthophosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include phosphorylation or dephosphorylation of proteins, modulation of signal transduction pathways, and alteration of cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-chlorophenyl) phosphate
- Bis(2,6-dimethylphenyl) phosphate
- Bis(4-bromophenyl) phosphate
Uniqueness
Bis(4-chloro-2,6-dimethylphenyl) orthophosphate is unique due to the presence of both chloro and dimethyl substituents on the phenyl rings. This structural feature imparts distinct chemical and physical properties, such as increased hydrophobicity and altered reactivity, compared to similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in research and development across multiple disciplines.
Properties
CAS No. |
113282-36-3 |
|---|---|
Molecular Formula |
C16H17Cl2O4P |
Molecular Weight |
375.2 g/mol |
IUPAC Name |
bis(4-chloro-2,6-dimethylphenyl) hydrogen phosphate |
InChI |
InChI=1S/C16H17Cl2O4P/c1-9-5-13(17)6-10(2)15(9)21-23(19,20)22-16-11(3)7-14(18)8-12(16)4/h5-8H,1-4H3,(H,19,20) |
InChI Key |
FPIMIZUHZOSZIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OP(=O)(O)OC2=C(C=C(C=C2C)Cl)C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


